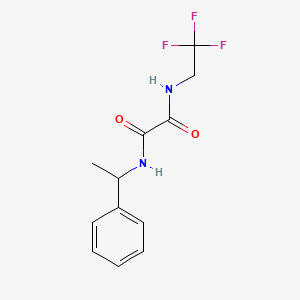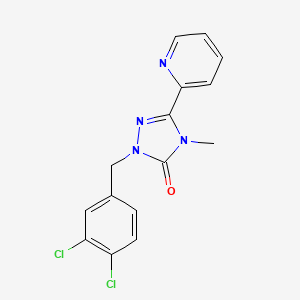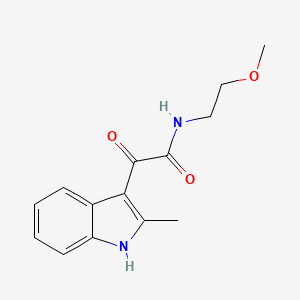![molecular formula C24H22N2O3S B2604231 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide CAS No. 926596-74-9](/img/structure/B2604231.png)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxin ring, a methylsulfanyl group, and a phenylprop-2-enyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxin ring, the introduction of the methylsulfanyl group, and the coupling of the phenylprop-2-enyl moiety with the pyridine-3-carboxamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzodioxin ring and pyridine moiety can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxin or pyridine rings.
科学的研究の応用
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
類似化合物との比較
Similar Compounds
Similar compounds include other benzodioxin derivatives, pyridine carboxamides, and phenylprop-2-enyl-containing molecules. Examples include:
Benzodioxin derivatives: Compounds with similar benzodioxin rings but different substituents.
Pyridine carboxamides: Molecules with the pyridine-3-carboxamide core but varying side chains.
Phenylprop-2-enyl derivatives: Compounds containing the phenylprop-2-enyl moiety with different functional groups.
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-30-23-20(10-5-13-25-23)24(27)26(14-6-9-18-7-3-2-4-8-18)19-11-12-21-22(17-19)29-16-15-28-21/h2-13,17H,14-16H2,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDBHHCTBVHMFE-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CC=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)N(C/C=C\C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2604149.png)
![(2E)-3-(4-methoxyphenyl)-2-[(E)-1,2,3,4-tetrahydroquinoline-1-carbonyl]prop-2-enenitrile](/img/structure/B2604150.png)

![tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate](/img/structure/B2604152.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2604159.png)
![4-[(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2604163.png)




![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)
![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)
